Gabaculine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

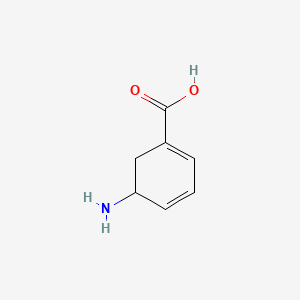

5-aminocyclohexa-1,3-diene-1-carboxylic acid is an alpha,beta-unsaturated monocarboxylic acid that is cyclohexa-1,3-diene-1-carboxylic acid carrying an amino group at position 5. It is a gamma-amino acid and an alpha,beta-unsaturated monocarboxylic acid.

3-Amino-2,3-dihydrobenzoic acid is a natural product found in Streptomyces toyocaensis with data available.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neuropharmacological Studies

- Gabaculine is primarily used to investigate the role of GABA in the central nervous system. By inhibiting GABA transaminase, researchers can study the resultant increase in GABA levels and its effects on neuronal excitability and synaptic transmission.

- Epilepsy Research

- Retinal Studies

-

Metabolic Studies

- The compound has been employed to assess metabolic pathways involving GABA synthesis and degradation. Investigations into synaptosomal preparations have revealed that this compound treatment alters the release dynamics of GABA, providing insights into neurotransmitter cycling under varying physiological conditions .

Data Tables

Case Studies

- In Vivo Studies on Anticonvulsant Effects

- Retinal Neurochemistry

- Metabolic Pathway Analysis

Análisis De Reacciones Químicas

Mechanism-Based Inactivation of GABA Transaminase

Gabaculine irreversibly inhibits GABA-T by forming a covalent adduct with pyridoxal 5'-phosphate (PLP), the enzyme’s cofactor. This reaction proceeds through three steps:

-

Transaldimination : this compound replaces the active-site lysine-bound PLP, forming a Schiff base.

-

1,3-Prototrophic Shift : The α-proton of this compound is abstracted, generating a conjugated imine intermediate.

-

Aromatic Stabilization : Deprotonation of the dihydrobenzene ring induces aromatization, locking the inhibitor-cofactor complex irreversibly .

Key Structural Features Driving Reactivity

Interaction with Glutamate-1-Semialdehyde Aminomutase (GSAM)

This compound also inhibits GSAM, a PLP-dependent enzyme in chlorophyll biosynthesis. Structural studies (PDB: 3FQ7) reveal:

-

Wild-Type GSAM : this compound binds to the PLP aldimine form, with a catalytic water molecule facilitating deprotonation and subsequent aromatization .

-

Mutant GSAM(M248I) : The M248I mutation disrupts the catalytic water network, preventing this compound-induced inactivation while retaining enzymatic activity .

Comparative Analysis of GSAM Inhibition

| Parameter | Wild-Type GSAM | GSAM(M248I) Mutant |

|---|---|---|

| Catalytic Water Presence | Yes | No |

| This compound Sensitivity | High (IC₅₀: 0.2 μM) | Resistant (IC₅₀: >100 μM) |

| PLP Form | Aldimine | PMP (pyridoxamine phosphate) |

Synthetic Routes and Analytical Characterization

This compound has been synthesized via allylic amination , with key steps including:

-

Cyclohexenone Formation : Oxidation of a cyclohexadiene precursor.

-

Direct Allylic Amination : Introduction of the amine group using ammonia .

-

Carboxylic Acid Activation : Final functionalization to yield this compound .

Spectral Data for this compound-PLP Adduct

| Technique | Findings |

|---|---|

| UV-Vis Spectroscopy | λₘₐₓ = 325 nm (characteristic of conjugated imine) |

| Electrospray MS | m/z = 465.1 [M+H]⁺ (consistent with C₁₆H₂₀N₂O₈P) |

| ¹H NMR (D₂O) | δ 6.8–7.2 (aromatic protons), δ 5.1 (CH-NH₂), δ 3.9 (PLP methylene) |

Biochemical and Pharmacological Implications

-

GABA Elevation : this compound increases brain GABA levels (ED₅₀: 35 mg/kg in mice) by blocking its degradation, showing anticonvulsant effects .

-

Toxicity Profile : High toxicity (LD₅₀: 86 mg/kg in mice) limits therapeutic use but supports research applications .

-

Immune Modulation : By enhancing GABA signaling, this compound reduces pro-inflammatory cytokines (e.g., IL-6, TNF-α) in antigen-presenting cells .

Resistance Mechanisms and Structural Insights

The M248I mutation in GSAM highlights the role of catalytic water in this compound’s action. Loss of this water disrupts:

Propiedades

Número CAS |

59556-18-2 |

|---|---|

Fórmula molecular |

C7H9NO2 |

Peso molecular |

139.15 g/mol |

Nombre IUPAC |

5-azaniumylcyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10) |

Clave InChI |

KFNRJXCQEJIBER-UHFFFAOYSA-N |

SMILES |

C1C(C=CC=C1C(=O)O)N |

SMILES canónico |

C1C(C=CC=C1C(=O)[O-])[NH3+] |

Key on ui other cas no. |

59556-18-2 |

Sinónimos |

3-amino-2,3-dihydrobenzoic acid gabaculin gabaculine gabaculine hydrochloride gabaculine hydrochloride, (+-)-isomer gabaculine, (+-)-isomer gabaculine, (-)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.